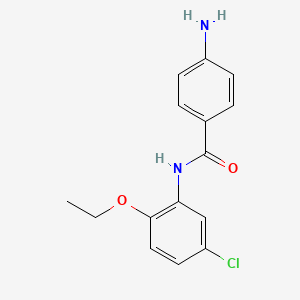

4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide

Description

Properties

Molecular Formula |

C15H15ClN2O2 |

|---|---|

Molecular Weight |

290.74 g/mol |

IUPAC Name |

4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H15ClN2O2/c1-2-20-14-8-5-11(16)9-13(14)18-15(19)10-3-6-12(17)7-4-10/h3-9H,2,17H2,1H3,(H,18,19) |

InChI Key |

YQNGBQOSAFMRFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Preparation via Acid Chloride Intermediate

Step 1: Synthesis of 5-chloro-2-ethoxybenzoic acid chloride

The 5-chloro-2-ethoxybenzoic acid is converted to its acid chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. This step activates the carboxylic acid for nucleophilic attack by the amine.

Step 2: Coupling with 4-amino-substituted benzamide

The acid chloride is then reacted with 4-aminobenzamide or a related amine derivative in an inert organic solvent (e.g., dichloromethane, tetrahydrofuran) under controlled temperature (often 0–25 °C) to form the amide bond, yielding 4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide.

Step 3: Purification

The crude product is purified by recrystallization or chromatographic methods to obtain the pure compound.

Preparation via Direct Coupling Using Coupling Reagents

Step 1: Activation of 5-chloro-2-ethoxybenzoic acid

The carboxylic acid is activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU in the presence of a base (e.g., triethylamine) to form an active ester intermediate.

Step 2: Reaction with 4-aminobenzamide

The activated acid intermediate is then reacted with 4-aminobenzamide under mild conditions to form the amide bond.

Step 3: Work-up and purification

The reaction mixture is quenched, and the product is isolated by extraction and purified.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Acid chloride formation | SOCl2, reflux, 1–3 hours | Efficient conversion, requires dry conditions |

| Coupling solvent | Dichloromethane, THF, or ketone solvents | Ketone solvents reported beneficial for similar compounds |

| Reaction temperature | 0–25 °C | Lower temperatures favor selectivity and yield |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Yield | 70–95% | High yields reported with optimized conditions |

| Purification | Recrystallization or chromatography | Ensures high purity for research use |

A related patent describes the preparation of 4-amino-5-chloro-2-ethoxy-N-substituted benzamides by reacting 4-amino-5-chloro-2-ethoxybenzoic acid or its reactive derivative with amines in the presence of ketone solvents at 0–50 °C, highlighting the importance of solvent choice and temperature control for industrial-scale synthesis with good yield and environmental safety considerations.

- Preparation of similar benzamide derivatives often involves reduction of nitro precursors to amino compounds, followed by amide bond formation.

- Use of phase transfer catalysts and controlled pH adjustments can improve yields and purity in related benzamide syntheses.

- Chlorination steps, when required, are performed under controlled temperature and stirring to avoid over-chlorination or side reactions.

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid chloride coupling | SOCl2, 4-aminobenzamide, inert solvent, 0–25 °C | High yield, straightforward | Requires handling of corrosive SOCl2 |

| Carbodiimide-mediated coupling | EDC/DCC, base, 4-aminobenzamide, mild temp | Mild conditions, no acid chloride | Possible side reactions, reagent cost |

| Direct amidation (less common) | Heating acid and amine directly | Simple reagents | Often requires harsh conditions, lower yield |

The preparation of this compound is efficiently achieved by amide bond formation between 4-aminobenzamide and 5-chloro-2-ethoxybenzoic acid derivatives. The most reliable and scalable method involves conversion of the acid to its acid chloride followed by coupling with the amine under controlled temperature and solvent conditions. Alternative coupling methods using carbodiimide reagents offer milder conditions but may be less cost-effective for large scale. Optimization of reaction parameters such as temperature, solvent, and purification techniques is critical to achieving high yield and purity suitable for research and industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide can be oxidized under specific conditions, potentially leading to the formation of reactive intermediates that may exhibit different biological activities. For instance, oxidation using reagents like iodine and tert-butyl hydroperoxide has been shown to yield various derivatives with enhanced cytotoxic properties .

Substitution Reactions

This compound can participate in nucleophilic substitution reactions due to the presence of the chloro group. Reagents such as amines or alcohols can replace the chloro substituent, leading to new derivatives with altered pharmacological profiles.

Hydrolysis

The amide bond in this compound can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. This reaction is significant for understanding the compound's stability and potential degradation pathways in biological systems.

Table: Biological Activities of Related Compounds

| Compound Name | Activity | Target Organism/Cell Line |

|---|---|---|

| 4-amino-N-(5-chloro-2-methoxyphenyl)benzamide | Antimicrobial, anticancer | Various cancer cell lines |

| N-(4-sulfamoylphenyl)benzamide | Antibacterial | Bacterial strains |

| 5-chloro-N-(4-sulfamoylbenzyl)salicylamide | Antimicrobial, anticancer | Cancer cell lines |

This compound is a promising compound in medicinal chemistry with diverse chemical reactivity and potential therapeutic applications. Its ability to undergo various chemical reactions enhances its utility in drug development, particularly for targeting cancer and microbial infections. Further research is warranted to explore its full pharmacological profile and mechanisms of action, which could lead to the development of novel therapeutic agents.

Continued investigation into its chemical behavior and biological interactions will provide valuable insights into optimizing its efficacy and safety for clinical applications.

Scientific Research Applications

Synthesis of 4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide

The synthesis of this compound typically involves multi-step processes that allow for high yields and purity levels. For instance, it can be synthesized through the reaction of 5-chloro-2-ethoxyaniline with 3-aminobenzoic acid in the presence of coupling agents. This method is significant for further biological evaluations due to the compound's stability and reactivity .

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific activity data are still under investigation .

- Anticancer Activity : The compound's ability to interact with specific enzymes and receptors positions it as a potential anticancer agent. It may inhibit tubulin polymerization, which is critical in cancer cell proliferation .

- Gastroprokinetic Activity : Related compounds have been evaluated for their gastroprokinetic effects, indicating that structural modifications can lead to enhanced gastric emptying activities .

Pharmaceutical Development

The presence of both electron-withdrawing and electron-donating groups within its molecular structure enhances its reactivity and interaction with biological targets. This feature is crucial for developing new pharmaceuticals. Some key applications include:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor impacting metabolic pathways involved in disease processes .

- Selective Serotonin Receptor Agonism : Variants of this compound have been used as selective serotonin receptor agonists, improving gastrointestinal motility and addressing symptoms associated with chronic gastritis .

Research Findings and Case Studies

Several studies have explored the structure-activity relationships of related compounds, providing insights into their biological efficacy:

Mechanism of Action

The mechanism of action of 4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

Benzamide derivatives often target enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE). Key examples include:

Key Findings :

- The sulfamoyl-thiadiazole substitution in 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide enhances CA II inhibition, suggesting electron-withdrawing groups improve binding .

- Compound 6d (VEGFR-2 inhibitor) demonstrates that trifluoromethyl groups enhance potency, though its target differs from the ethoxy-substituted parent compound .

Antimicrobial and Gastrokinetic Analogues

Substituents on the benzamide core influence antimicrobial and gastrointestinal effects:

Key Findings :

Antitumor and HDAC-Inhibiting Analogues

Structural variations correlate with anticancer mechanisms:

Key Findings :

- GOE1734’s 2'-aminophenyl group enables DNA crosslinking, effective in slow-growing tumors .

- CI-994’s acetylamino substitution inhibits HDACs, inducing histone hyperacetylation within 30 minutes of treatment .

Biological Activity

4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 325.19 g/mol. The compound features a benzamide structure with an amino group and a chloro-substituted ethoxyphenyl moiety. These structural components are believed to enhance its interaction with biological targets, influencing both solubility and activity.

Synthesis

The synthesis of this compound typically involves a multi-step process. For example, the reaction of 5-chloro-2-ethoxyaniline with 3-aminobenzoic acid in the presence of coupling agents leads to the formation of this compound. This method yields high purity levels, making it suitable for further biological evaluations.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties . Preliminary studies suggest that this compound may inhibit specific bacterial growth, potentially through mechanisms involving enzyme inhibition or membrane disruption .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Compounds with similar structural features have shown efficacy in inhibiting cancer cell proliferation. The presence of both amino and chloro groups is thought to enhance binding affinity to target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. A comparison table illustrates several compounds related to this compound, highlighting their structural features and associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-amino-N-(5-chloro-2-methoxyphenyl)benzamide | Similar amino and chloro groups; methoxy instead of ethoxy | Antimicrobial, anticancer |

| N-(4-sulfamoylphenyl)benzamide | Contains a sulfonamide group | Antibacterial |

| 5-chloro-N-(4-sulfamoylbenzyl)salicylamide | Salicylamide moiety; potential anti-inflammatory | Antimicrobial, anticancer |

The unique combination of chloro and ethoxy substitutions on the phenyl ring may confer distinct pharmacological properties compared to these similar compounds.

Case Studies

Several studies have demonstrated the biological efficacy of related compounds:

- Gastroprokinetic Activity : A study evaluated a series of benzamides, including derivatives of this compound, for their ability to promote gastric emptying. Compounds showed varying degrees of activity based on their structural modifications .

- Serotonin Receptor Interaction : Research has indicated that certain derivatives exhibit binding affinity to serotonin receptors, which may relate to their gastroprokinetic effects. The metabolites derived from these compounds showed lower binding affinity compared to established drugs like mosapride .

- Antiviral Activity : While not directly tested on filoviruses, related aminobenzamides have shown promise as entry inhibitors against viruses such as Ebola and Marburg in vitro, suggesting a potential for broader antiviral applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-(5-chloro-2-ethoxyphenyl)benzamide, and what factors influence yield optimization?

- Methodology : A common approach involves coupling 4-aminobenzoic acid derivatives with substituted anilines. For example, triethylamine and ethyl chloroformate in DCM facilitate carbamate formation, followed by sulfonation or amidation . Yields (45–93%) depend on amine reactivity, solvent polarity (e.g., THF/water mixtures), and reaction time. Low yields may arise from steric hindrance at the 5-chloro-2-ethoxyphenyl moiety; optimizing stoichiometry or using coupling agents (e.g., HATU) can improve efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

- Methodology :

- NMR : Confirm the benzamide scaffold via aromatic proton splitting patterns (δ 6.5–8.0 ppm) and amide NH signals (δ ~10 ppm). Discrepancies in integration may indicate residual solvents or byproducts.

- HPLC/MS : Purity assessment requires C18 columns with acetonitrile/water gradients. Discrepancies between theoretical and observed molecular ions (e.g., M+H⁺ at m/z 305) suggest incomplete desalting or adduct formation .

- IR : Amide C=O stretches (~1650 cm⁻¹) and NH bends (~1550 cm⁻¹) validate functional groups.

Q. How can researchers design preliminary biological assays to evaluate its receptor-binding potential?

- Methodology :

- Target Selection : Prioritize receptors with structural homology to dopamine D₂ or serotonin 5-HT₃, as similar benzamides show dual antagonism .

- Binding Assays : Use radiolabeled ligands (e.g., [³H]spiperone for D₂) in competitive displacement studies. IC₅₀ values <10 µM warrant further SAR exploration.

- Controls : Include known antagonists (e.g., metoclopramide) to validate assay conditions.

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : Tools like SwissADME assess logP (target ~3.5 for CNS penetration) and metabolic sites (e.g., ethoxy group oxidation).

- Docking Studies : Model interactions with D₂ receptor extracellular loops using AutoDock Vina. Prioritize substituents enhancing π-π stacking (e.g., fluorinated analogs) .

- MD Simulations : Evaluate binding stability over 100 ns trajectories; RMSD >2 Å suggests conformational instability.

Q. What strategies resolve contradictions in enzymatic inhibition data across studies?

- Methodology :

- Assay Replication : Test under standardized conditions (pH 7.4, 37°C) to minimize variability. For example, conflicting IC₅₀ values for bacterial PPTase inhibition may arise from enzyme isoform differences .

- Orthogonal Assays : Combine SPR (for binding kinetics) with fluorogenic substrates (for catalytic activity).

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers.

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

- Methodology :

- Flow Chemistry : Continuous reactors reduce byproducts via precise temperature/residence time control. For example, microfluidic systems enhance reproducibility in amide couplings .

- Catalyst Screening : Immobilized lipases or Pd/C for dechlorination steps. Monitor enantiomeric excess (ee) via chiral HPLC .

- DoE Optimization : Use factorial designs to balance variables (e.g., solvent polarity, catalyst loading).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.